REACTION_CXSMILES
|
[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)(=[O:5])=[O:4])[CH3:2].[ClH:17]>O1CCOCC1>[ClH:17].[CH2:1]([S:3]([CH2:6][CH2:7][CH2:8][NH2:9])(=[O:5])=[O:4])[CH3:2] |f:3.4|
|
Name
|
Intermediate 39
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)CCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)S(=O)(=O)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |